Product packaging for 3-Azabicyclo[4.1.0]heptan-5-one(Cat. No.:)

3-Azabicyclo[4.1.0]heptan-5-one

Cat. No.: B15226045
M. Wt: 111.14 g/mol
InChI Key: BTAPRAZOVJPUMW-UHFFFAOYSA-N
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Description

Significance of Bicyclic Scaffolds in Organic and Medicinal Chemistry

Bicyclic scaffolds are molecular frameworks containing two fused or bridged rings. Their rigid structures reduce the number of rotatable bonds in a molecule, which can be advantageous for bioavailability and binding affinity to biological targets. acs.org This conformational rigidity helps to minimize the entropic energy loss upon binding to a receptor. acs.org The ability to build upon these core structures allows for the creation of diverse chemical libraries for screening against various biological receptors. acs.org The construction of complex bicyclic systems from simpler aromatic precursors is a key objective in organic synthesis, often converting two-dimensional molecules into complex three-dimensional structures. rsc.org

Overview of Azabicyclic Ring Systems

Azabicyclic ring systems, which incorporate at least one nitrogen atom within the bicyclic framework, are prominent structural motifs in numerous natural products, particularly alkaloids, and are crucial scaffolds in biologically active compounds. nih.gov Their presence is noted in a wide array of pharmaceutically significant molecules. nih.govvanderbilt.edu The constrained nature of these systems provides a fixed orientation for appended functional groups, which is critical for specific interactions with biological targets. nih.gov The development of synthetic methods to rapidly access diverse azabicyclic systems is an active area of research, driven by their potential as key pharmacophores. nih.gov For instance, derivatives of azabicyclo[4.1.0]heptane have been identified as having roles as inducible nitric oxide synthase (iNOS) inhibitors and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.org

Importance of the Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane framework, characterized by a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, is a core structure in many biologically important compounds. rsc.org The presence of the three-membered cyclopropane ring introduces significant ring strain, which influences the molecule's reactivity and can be exploited in synthetic transformations. nih.govvulcanchem.com This framework is of particular interest because it serves as a scaffold for compounds with diverse applications, including use as herbicides and as building blocks for novel nucleoside analogues. nih.govresearchgate.net The development of efficient synthetic methods for constructing bicyclo[4.1.0]heptane derivatives is a continuing focus of research, with techniques like intramolecular cyclopropanation and metal-free oxidative cyclopropanation being explored. rsc.orgresearchgate.net

Historical Context and Evolution of Research on 3-Azabicyclo[4.1.0]heptan-5-one and Related Structures

The study of azabicyclic compounds is rooted in natural product chemistry. The evolution of synthetic organic chemistry has enabled the targeted synthesis of specific isomers and derivatives that are not found in nature but possess desirable properties. Early research into bicyclo[n.1.0] ring systems included Stork's work on the intramolecular cyclopropanation to form the bicyclo[4.1.0]heptane ring. rsc.org

More recently, research has focused on developing stereoselective and efficient methods for synthesizing these complex scaffolds. For example, gold-catalyzed cycloisomerization has been used to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org Furthermore, transition-metal-free methodologies have been developed for the oxidative cyclopropanation of aza-1,6-enynes to yield functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgresearchgate.net

The interest in this specific scaffold and its derivatives is driven by their potential applications in medicinal chemistry. Research has led to the identification of 3-azabicyclo[4.1.0]heptane derivatives as potent and selective triple reuptake inhibitors, which are of interest for treating mood disorders. evitachem.comacs.org The hydrochloride salt of 2-Azabicyclo[4.1.0]heptan-5-one, a related isomer, is noted for its enhanced stability and solubility, making it suitable for pharmaceutical formulations. evitachem.com The development of synthetic routes to functionalized 3-azabicyclo[4.1.0]heptanes, such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, provides building blocks for drug discovery projects. researchgate.netresearchgate.net These efforts highlight the evolution from fundamental synthetic challenges to the targeted design of molecules with specific biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B15226045 3-Azabicyclo[4.1.0]heptan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-azabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C6H9NO/c8-6-3-7-2-4-1-5(4)6/h4-5,7H,1-3H2

InChI Key

BTAPRAZOVJPUMW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Azabicyclo 4.1.0 Heptan 5 One and Its Core Skeleton

Strategic Approaches to Bicyclo[4.1.0]heptane Construction

The synthesis of the bicyclo[4.1.0]heptane system, particularly the aza-variant, has been the focus of considerable research, leading to the development of several elegant and efficient synthetic strategies. These methods often involve complex cascade reactions that construct the fused ring system in a single, highly controlled step.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent a powerful and atom-economical approach to the synthesis of bicyclic systems. By tethering the reacting partners, these reactions facilitate the formation of complex ring structures with high levels of stereocontrol.

A novel palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been developed for the synthesis of 3-azabicyclo[4.1.0]heptan-5-ones. rsc.orgrsc.org This cascade reaction, which proceeds through a sequence of hydration, cyclization, and cyclopropanation, offers a mild and selective route to a variety of bicyclo[4.1.0]heptan-5-one skeletons. rsc.org The reaction is carried out at room temperature using tert-butyl nitrite (B80452) (tBuONO) as the oxidant and palladium acetate (B1210297) as the catalyst. rsc.orgrsc.org

This methodology demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring of the N-tosyl-substituted 1,6-enynes. rsc.org The reaction also works well for the synthesis of related 3-oxabicyclo[4.1.0]heptan-5-ones and 1H-cyclopropa[b]naphthalen-2(1aH)-ones. rsc.org

Table 1: Substrate Scope for Palladium-Catalyzed Oxidative Cyclization

Substrate (1,6-Enyne) Product (3-Azabicyclo[4.1.0]heptan-5-one) Yield (%)
N-Tosyl-N-allyl-4-phenylbut-2-ynamide 2d 70
N-Tosyl-N-allyl-4-(4-methylphenyl)but-2-ynamide 2e 75
N-Tosyl-N-allyl-4-(4-methoxyphenyl)but-2-ynamide 2f 78
N-Tosyl-N-allyl-4-(4-chlorophenyl)but-2-ynamide 2g 65

Data sourced from supporting information of related studies. rsc.org

An organophotoredox-catalyzed radical cascade annulation of 1,6-enynes provides a metal-free pathway to 3-azabicyclo[4.1.0]heptan-5-ones. nih.govnih.gov This method utilizes blue light-emitting diode (LED) irradiation and involves the generation of a β-oxyvinyl radical intermediate from the addition of a photocatalytically generated pyridine (B92270) N-oxy radical to the alkyne. nih.govnih.gov This reactive intermediate then undergoes a cascade annulation to furnish the desired cyclopropane-fused bicyclic compounds. nih.gov

The reaction conditions are mild, and a broad range of N-tosyl-substituted 1,6-enynes are suitable substrates, leading to good yields of the corresponding 3-azabicyclo[4.1.0]heptan-5-ones. nih.gov This protocol is also applicable to the synthesis of 3-oxabicyclo[4.1.0]heptan-5-ones and other bicyclo[4.1.0]heptan-5-one scaffolds. nih.gov

Table 2: Synthesis of 3-Azabicyclo[4.1.0]heptan-5-ones via Photoredox Catalysis

Substrate (N-Ts-substituted 1,6-enyne) Product Yield (%)
2i This compound derivative 75
2j This compound derivative 72
2k This compound derivative 68
2l This compound derivative 78
2m This compound derivative 80
2n This compound derivative 70

Data represents a selection of synthesized compounds from the study. nih.gov

A sustainable and straightforward transition-metal-free methodology has been developed for the oxidative cyclopropanation of aza-1,6-enynes, leading to the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org This method achieves the formation of four bonds in a single step under mild conditions. rsc.orgrsc.org The key advantages of this reaction are its operational simplicity, rapid completion, and broad compatibility with various functional groups and substrates. rsc.org

The proposed mechanism involves a radical cascade process. rsc.org This approach is a significant advancement in the synthesis of complex bicyclic systems without the need for transition metal catalysts. rsc.orgrsc.org

Table 3: Substrate Scope for Transition-Metal-Free Oxidative Cyclopropanation

Substrate (Aza-1,6-enyne) Product (azabicyclo[4.1.0]heptane-2,4,5-trione) Yield (%)
1q (from benzocaine) 2q 70
1r (from benzylamine) 2r 78
1s (from 2-thienylamine) 2s 72
1t (from 4-picolylamine) 2t 70
1u (from 2-furylamine) 2u 73
1v (from 4-fluorobenzylamine) 2v 74

Data extracted from the published research article. rsc.org

Gold(I)-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides provides an efficient and highly diastereoselective route to 5-isopropylidene-3-azabicyclo[4.1.0]heptanes. acs.orgacs.org The reaction proceeds through the generation of a gold carbene intermediate via electrophilic ring opening of the cyclopropene (B1174273), which then undergoes intramolecular cyclopropanation of the tethered alkene. acs.org This method offers excellent yields, often quantitative, and high diastereoselectivity. acs.org

The reaction is typically carried out using gold(I) chloride as the catalyst in dichloromethane (B109758) at low temperatures. acs.org This strategy has been shown to be effective for a variety of substituted sulfonamides. acs.orgnih.gov

Table 4: Gold-Catalyzed Cycloisomerization of Cyclopropene Sulfonamides

Substrate Catalyst Product Yield (%) Diastereomeric Ratio
Sulfonamide 25 AuCl (5 mol %) 3-Azabicyclo[4.1.0]heptane 35 99 >95:5

Reaction conditions: CH2Cl2 (0.05 M), 0 °C. acs.org

While not directly producing the 5-one derivative, a related and important synthetic transformation involves the reduction of spirocyclic oxetanyl nitriles to afford 3-azabicyclo[3.1.1]heptanes. nih.gov Although the specific citation provided refers to the synthesis of the [3.1.1] bicyclic system, similar reductive strategies involving ring expansion or rearrangement of spirocyclic intermediates are a plausible, though less direct, avenue for accessing the [4.1.0] skeleton. The development of methods for the synthesis of 3-azabicyclo[4.1.0]heptan-1-ol would provide a valuable precursor that could be subsequently oxidized to the desired this compound. Further research in this area could adapt existing reductive methodologies to achieve this transformation.

Synthesis via Amine-Tolerant Photochemical [2+2] Cycloadditions (for 3-azabicyclo[3.2.0]heptane, relevant scaffold)

While not directly targeting the [4.1.0] system, the synthesis of the related 3-azabicyclo[3.2.0]heptane scaffold offers valuable insights into constructing bicyclic amines. A significant challenge in photochemical [2+2] cycloadditions is the intolerance of the reaction to basic amines. orgsyn.orgorgsyn.org The Kochi-Salomon reaction, a key method for this transformation, typically fails with substrates like diallylamine (B93489) under classical conditions. orgsyn.orgorgsyn.org

However, a recent advancement has overcome this limitation through an amine-tolerant approach. orgsyn.orgresearchgate.netacs.org By performing the reaction in water with common acids, the basicity of the amine is masked through in situ protonation. orgsyn.orgorgsyn.org This allows for the direct cyclization of unprotected amine-containing dienes. For instance, 3-azabicyclo[3.2.0]heptane can be synthesized directly from N,N-diallylamine. acs.org This aqueous, amine-tolerant method is not only practical and scalable but also represents a greener approach to synthesizing these important scaffolds. acs.org This methodology has been shown to be applicable to a range of 1,6-heptadienes with primary, secondary, or tertiary amines. orgsyn.orgorgsyn.org

Divergent Synthetic Pathways to Functionalized 3-Azabicyclo[4.1.0]heptane Derivatives

From this common intermediate, a variety of bifunctional derivatives can be accessed through short reaction sequences (1–3 steps). researchgate.net This includes the creation of novel bicyclic N-Boc protected γ-amino acids. researchgate.net Such strategies are valuable in drug discovery, where the ability to rapidly generate structural diversity is paramount. researchgate.net Furthermore, a transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed, yielding functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. researchgate.netnih.gov This method is notable for its operational simplicity and broad substrate scope. nih.gov

Diastereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of diastereoselective and enantioselective synthetic methods is of utmost importance.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The stereoselective synthesis of the 3-azabicyclo[4.1.0]heptane framework can be achieved using various asymmetric strategies. Chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, have proven effective. For instance, phenylglycinol-derived chiral auxiliaries have been used in the dearomatizing cyclization of lithiated 1-naphthamides to produce enantiomerically pure bicyclic compounds. researchgate.net

Catalytic asymmetric methods offer a more atom-economical approach. Gold(I)-catalyzed asymmetric cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides provides a route to 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org This reaction proceeds through the generation of a gold carbene. acs.org Copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides has also been developed for the enantioselective synthesis of polysubstituted 3-azabicyclo[3.1.1]heptanes, a related bicyclic system. acs.org

Efficient Scalable Routes to Enantiomerically Pure Derivatives (e.g., tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate)

The development of scalable syntheses is crucial for the practical application of these compounds in areas like drug development. An efficient and scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been established. acs.orgacs.orgresearchgate.net This improved synthesis starts from a commercially available chiral lactone and has been successfully scaled up to produce kilogram quantities of the target compound in 43% yield over nine steps. acs.org

A key innovation in this route is an elegant epimerization/hydrolysis of an undesired diastereoisomer, which circumvents the need for tedious purification. acs.orgacs.org The process involves the treatment of a diastereomeric mixture of tert-butyl (1R,4S,6R)- and (1R,4R,6R)-2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylate with powdered potassium hydroxide (B78521) in a toluene/methanol mixture. acs.org This leads to the desired (1R,4S,6R) isomer, which can be isolated with high purity (>99% ee) after reduction. acs.org

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of reaction conditions is a critical aspect of synthetic chemistry, directly impacting the efficiency and cost-effectiveness of a process. For the synthesis of 3-azabicyclo[4.1.0]heptane derivatives, careful control of parameters such as solvent, temperature, and catalyst loading is essential to maximize yield and purity. uni-regensburg.de

In the scalable synthesis of tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, the epimerization step was optimized by carefully controlling the addition of potassium hydroxide and the reaction temperature. acs.org The subsequent crystallization and washing steps were also refined to ensure high purity of the final product. acs.org For instance, the use of n-heptane for precipitation and washing proved effective in isolating the intermediate lactam mixture. acs.org Similarly, isooctane (B107328) was used for washing the final product to achieve high purity. acs.org

The development of robust and optimized reaction conditions is a continuous process in chemical research, aiming for more sustainable and industrially viable synthetic routes. uni-regensburg.de

Chemical Reactivity and Derivatization Strategies of 3 Azabicyclo 4.1.0 Heptan 5 One

Reactions of the Ketone Moiety

The carbonyl group at the C-5 position is a primary site for functionalization, enabling reduction, addition, and enolate-mediated reactions.

Reduction Reactions

The ketone functionality of 3-azabicyclo[4.1.0]heptan-5-one and its derivatives can be readily reduced to the corresponding secondary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. google.commasterorganicchemistry.com For instance, the reduction of a ketone in a similar bicyclic system with sodium borohydride has been reported. google.com This reaction typically proceeds with high efficiency and stereoselectivity, influenced by the steric hindrance of the bicyclic framework.

Furthermore, the ketone can be converted to an amino group. A two-step sequence involving the formation of an oxime followed by reduction with a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can yield the corresponding 5-amino-3-azabicyclo[4.1.0]heptane derivative. google.com A patent describes the treatment of 3-benzyl-3-azabicyclo[4.1.0]heptan-5-one with hydroxylamine (B1172632) hydrochloride to form the oxime, which is then reduced to 3-benzyl-5-amino-3-azabicyclo[4.1.0]heptane. google.com

Starting MaterialReagentsProductReference
3-Benzyl-3-azabicyclo[4.1.0]heptan-5-one1. Hydroxylamine hydrochloride, 80% ethanol3-Benzyl-3-azabicyclo[4.1.0]heptan-5-one oxime google.com
3-Benzyl-3-azabicyclo[4.1.0]heptan-5-one oxime2. Lithium aluminum hydride3-Benzyl-5-amino-3-azabicyclo[4.1.0]heptane google.com
Ketone in a bicyclic systemSodium borohydrideSecondary alcohol google.com

Alkylation and Acylation Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack by organometallic reagents. For example, Grignard reagents can add to the ketone to form tertiary alcohols. The reaction of a similar bicyclic ketone, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, with 4-bromophenyl-magnesium bromide has been demonstrated to yield the corresponding tertiary alcohol. nih.gov The stereochemical outcome of such additions is often dictated by the approach of the nucleophile from the less sterically hindered face of the molecule.

While direct acylation of the ketone is not a common transformation, related reactions that modify the ketone are known. For instance, the Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, which reacts with the ketone to form an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com

Reaction TypeReagentProduct TypeReference
Grignard ReactionGrignard Reagent (e.g., 4-bromophenyl-magnesium bromide)Tertiary Alcohol nih.gov
Wittig ReactionPhosphonium YlideAlkene organic-chemistry.orgmasterorganicchemistry.com

Enolate Chemistry and Alpha-Functionalization

The carbon atoms adjacent to the ketone (the α-carbons) are acidic and can be deprotonated by a strong base to form an enolate. evitachem.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. The formation of either the kinetic or thermodynamic enolate can often be controlled by the choice of base, solvent, and temperature. evitachem.com

A patent describes a relevant example where the enolate of bicyclo[3.1.0]hexan-3-one, generated using a strong base like lithium hexamethyldisilazide, is quenched with formaldehyde (B43269) to introduce a hydroxymethyl group at the α-position. google.com This suggests that similar α-functionalization of this compound should be feasible, providing a route to introduce alkyl, acyl, or other functional groups at the C-4 or C-6 positions.

BaseElectrophileProduct TypeReference
Lithium hexamethyldisilazideFormaldehydeα-Hydroxymethyl ketone google.com

Reactivity of the Bridged Nitrogen Atom

The secondary amine in the 3-position of the bicyclic system is a key site for derivatization, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation

The nitrogen atom can be readily alkylated or acylated to introduce various substituents. N-alkylation can be achieved by reacting the parent compound or its N-protected precursor with an alkyl halide in the presence of a base. For instance, the reaction of 3-azabicyclo[4.1.0]heptan-4-one with sodium hydride and benzyl (B1604629) bromide leads to the corresponding N-benzyl derivative. google.com

N-acylation is also a common transformation. The reaction with acyl chlorides or anhydrides, often in the presence of a base, yields N-acyl derivatives. thieme-connect.de For example, N-acylation of the deprotected 3-azabicyclo[4.1.0]heptane skeleton has been reported. nih.gov The widely used tert-butyloxycarbonyl (Boc) protecting group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

Reaction TypeReagent(s)ProductReference
N-BenzylationSodium hydride, Benzyl bromideN-Benzyl-3-azabicyclo[4.1.0]heptan-4-one google.com
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl-3-azabicyclo[4.1.0]heptane thieme-connect.denih.gov
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc-3-azabicyclo[4.1.0]heptane nih.gov

Formation of N-Substituted Derivatives

The ability to introduce a variety of substituents on the nitrogen atom is crucial for modulating the physicochemical and pharmacological properties of this compound derivatives. A range of N-substituted compounds have been synthesized and are often used as key intermediates in the preparation of more complex molecules.

Common N-substituents include:

N-Benzyl (N-Bn): Introduced using benzyl bromide, the benzyl group can later be removed by hydrogenolysis. google.com

N-tert-Butoxycarbonyl (N-Boc): A common protecting group that can be readily introduced and removed under acidic conditions. researchgate.net

N-Tosyl (N-Ts): Sulfonamide derivatives are often synthesized for their unique chemical properties and potential biological activities. rsc.org

The synthesis of these N-substituted derivatives provides a platform for further diversification and the development of novel compounds with tailored properties.

N-SubstituentSynthetic MethodKey FeaturesReference
BenzylReaction with benzyl bromide and a baseReadily introduced; removable by hydrogenolysis google.com
tert-Butoxycarbonyl (Boc)Reaction with di-tert-butyl dicarbonateCommon protecting group; removable with acid researchgate.net
TosylReaction with tosyl chloride and a baseForms a stable sulfonamide rsc.org

Reactivity of the Cyclopropane (B1198618) Ring System

The fused cyclopropane ring in the this compound scaffold is a source of significant ring strain, which dictates its chemical reactivity. This inherent strain allows for a variety of selective transformations, making it a valuable synthon in organic chemistry.

The reactivity of the 3-azabicyclo[4.1.0]heptane system has been explored through photochemical reactions and subsequent bond-cleavage strategies. A notable example involves the Norrish-Yang cyclization (NYC) of a derivative, 1-(3-azabicyclo[4.1.0]heptan-3-yl)-2-phenylethane-1,2-dione. nsf.govnih.gov This reaction exploits the ability of a photochemically excited ketone to abstract a hydrogen atom, leading to cyclization. acs.org

In a study investigating the solid-state NYC of a cyclopropane-fused piperidinyl ketoamide, the reaction proceeded with high chemo-, diastereo-, and site-selectivity to form a strained α-hydroxy-β-lactam. nsf.govnih.govescholarship.org The crystal lattice's equilibrium geometry likely pre-orients a specific methylene (B1212753) hydrogen atom for a stereoselective hydrogen atom transfer (HAT), which, after radical recombination, yields the product with high diastereoselectivity. nsf.govnih.gov

Following the NYC, the resulting α-hydroxy-β-lactam can undergo selective palladium-mediated C–C bond cleavage and cross-coupling reactions. The regioselectivity of this cleavage can be controlled by the choice of phosphine ligands used in the coupling chemistry. nsf.govresearchgate.net This allows for the synthesis of diverse and novel azacyclic scaffolds. nih.gov For instance, using certain ligands can favor the cleavage of the distal C–C bond of the α-hydroxy-β-lactam moiety. nih.gov

The reaction of the starting lactam under specific cross-coupling conditions led to two main products: one resulting from C–C cleavage followed by β-hydride elimination, and another from the distal C–C cleavage of the α-hydroxy-β-lactam. nih.gov Density Functional Theory (DFT) calculations have been used to understand the reaction mechanisms, revealing that with some ligands like RuPhos, a rapid β-hydride elimination can be a competing pathway, whereas monodentate ligands such as APhos favor the desired distal C–C bond cleavage. nsf.gov

Table 1: Ligand-Dependent Regioselectivity in C–C Cleavage/Cross-Coupling

Ligand Major Product Type Cleavage Position Reference
RuPhos β-Hydride Elimination Product Proximal C–C bond nsf.gov
APhos α-Benzoylated Product Distal C–C bond nsf.govnih.gov
CataCXiumA α-Benzoylated Product Distal C–C bond nsf.gov

The synthesis of the this compound core often relies on the stereoselective construction of the cyclopropane ring from acyclic or monocyclic precursors. Various transition-metal-catalyzed methods have been developed to achieve this with high efficiency and control.

One effective strategy is the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes. rsc.org This cascade reaction involves hydration, cyclization, and cyclopropanation, providing a mild and selective route to diverse this compound skeletons. rsc.org The reaction demonstrates good functional group tolerance and excellent stereoselectivity, accommodating a range of substituents on the enyne precursor. rsc.org For example, substrates with both electron-donating and electron-withdrawing groups on the aromatic substituent of the alkyne moiety, as well as terminal and aliphatic alkynes, are viable. rsc.org

Gold catalysts have also been employed for the synthesis of related 3-azabicyclo[4.1.0]heptane systems. Gold(I)-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides yields 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org This reaction proceeds via a gold carbene generated from the electrophilic ring opening of the cyclopropene (B1174273). acs.org Another gold-catalyzed process involves an asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes, which ultimately transfers the chirality from an initial cyclopropanation step to the final product. pku.edu.cn

Furthermore, a transition-metal-free approach for the oxidative cyclopropanation of aza-1,6-enynes has been developed. rsc.org This method uses iodine and tert-butyl hydroperoxide (TBHP) to synthesize highly functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. rsc.orgresearchgate.net The reaction proceeds through a radical cascade, forming four new bonds and tolerating a wide spectrum of aryl, alkyl, and even strained cyclopropyl (B3062369) and cyclobutyl substituents. rsc.org

Table 2: Selected Stereoselective Cyclopropanation Methods for Azabicyclo[4.1.0]heptane Synthesis

Method Catalyst/Reagents Precursor Product Type Reference
Oxidative 6-exo-trig Cyclization Pd(OAc)₂, tBuONO 1,6-Enyne This compound rsc.org
Cycloisomerization AuCl Allyl cyclopropenylcarbinyl sulfonamide 5-Isopropylidene-3-azabicyclo[4.1.0]heptane acs.org
Oxidative Radical Cyclopropanation I₂, TBHP Aza-1,6-enyne Azabicyclo[4.1.0]heptane-2,4,5-trione rsc.org

Product Transformations and Synthetic Utility of Derived Compounds

Derivatives of 3-azabicyclo[4.1.0]heptane are valuable as building blocks and are present in molecules with significant biological activity, highlighting their synthetic utility. rsc.org The rigid, three-dimensional sp³-enriched framework is considered a promising starting point for drug discovery projects. researchgate.net

The products obtained from the C–C cleavage/cross-coupling reactions mentioned previously represent novel and synthetically useful scaffolds. nsf.govnih.gov The ability to selectively generate different constitutional isomers by simply changing the reaction ligand provides access to a range of functionalized piperidine (B6355638) derivatives. nsf.gov Similarly, the azabicyclo[4.1.0]heptane-2,4,5-triones synthesized via the metal-free radical cyclopropanation have been shown to undergo various product transformations, demonstrating their versatility as synthetic intermediates. rsc.org

An efficient, divergent strategy for the synthesis of previously unreported 6-functionalized 3-azabicyclo[4.1.0]heptane building blocks has been reported. researchgate.netresearchgate.net Starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, various bifunctional derivatives were prepared in short reaction sequences. researchgate.netresearchgate.net These derivatives include a novel bicyclic N-Boc protected γ-amino acid, showcasing the potential of this scaffold in constructing complex molecules. researchgate.net

The pharmaceutical relevance of this class of compounds is underscored by the discovery of potent and selective triple reuptake inhibitors based on the 3-azabicyclo[4.1.0]heptane core. acs.org Specifically, derivatives such as 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (GSK1360707) have shown high in vitro potency and selectivity at the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters, and have been investigated for the treatment of major depressive disorder. rsc.orgacs.org

Applications of 3 Azabicyclo 4.1.0 Heptan 5 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Synthon

3-Azabicyclo[4.1.0]heptan-5-one and its derivatives are recognized as important building blocks in organic synthesis due to their sp³-enriched, rigid three-dimensional frameworks. researchgate.net This structural characteristic is highly desirable in drug discovery, as it can lead to improved pharmacological properties. researchgate.net The compound's bicyclic nature offers a strategic platform for creating diverse chemical libraries, which are crucial for identifying new drug candidates.

Researchers have developed efficient methods to synthesize functionalized 3-azabicyclo[4.1.0]heptane derivatives. For instance, a divergent strategy starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, has been reported to yield various bifunctional derivatives, including novel bicyclic γ-amino acids. researchgate.net This approach highlights the utility of the azabicyclo[4.1.0]heptane core in generating medicinally relevant building blocks. researchgate.netresearchgate.net

The versatility of this scaffold is further demonstrated by its use in constructing a wide range of molecular architectures. The inherent reactivity of the fused ring system allows for various chemical modifications, enabling the synthesis of diverse compounds with tailored properties.

Construction of Complex Polycyclic Architectures (e.g., cyclopropane-fused hetero- and carbo-bicyclic systems)

The this compound framework is instrumental in the synthesis of intricate polycyclic systems. Various catalytic methods have been developed to construct these complex molecules, which often possess significant biological activity.

One notable approach involves the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes. rsc.org This cascade reaction, which proceeds through hydration, cyclization, and cyclopropanation, provides a mild and selective route to diverse bicyclo[4.1.0]heptan-5-one skeletons, including 3-azabicyclo[4.1.0]heptan-5-ones. rsc.org The reaction exhibits excellent functional group tolerance and stereoselectivity. rsc.org For example, various substituted N-allyl-N-(pent-4-en-1-yn-1-yl)tosylamides can be converted to the corresponding 3-azabicyclo[4.1.0]heptan-5-ones in moderate to good yields. rsc.org

Another powerful method is the organophotoredox-catalyzed radical cascade annulation of 1,6-enynes. nih.gov This metal-free approach utilizes blue light-emitting diode (LED) irradiation to synthesize a range of cyclopropane-fused hetero- and carbo-bicyclic compounds from readily available starting materials. nih.gov Specifically, N-Ts-substituted 1,6-enynes can be effectively converted into 3-azabicyclo[4.1.0]heptan-5-ones. nih.gov

Furthermore, a transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed, leading to the synthesis of valuable functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step. researchgate.net These examples underscore the importance of the 3-azabicyclo[4.1.0]heptane core in the rapid assembly of complex polycyclic architectures. rsc.org

Precursors for Other Nitrogen-Containing Heterocycles (e.g., piperidine (B6355638) derivatives)

The 3-azabicyclo[4.1.0]heptane skeleton can be strategically manipulated to serve as a precursor for other important nitrogen-containing heterocycles, most notably piperidine derivatives. Piperidines are a common structural motif in many natural products and pharmaceuticals. rsc.orgacs.org

One synthetic strategy involves the ring-expansion of 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. rsc.org These dihalogenated derivatives can be prepared from the corresponding N-Boc-protected 1,2,3,4-tetrahydropyridines. rsc.org Subsequent reductive amination of the deprotected secondary cyclopropylamines with aldehydes or ketones can trigger a cyclopropane (B1198618) ring cleavage, leading to the formation of functionalized 1,2,3,6-tetrahydropyridine (B147620) derivatives. rsc.org

For instance, the reaction of deprotected 7,7-dichloro-2-azabicyclo[4.1.0]heptane with various aldehydes in the presence of a reducing agent can yield the corresponding ring-expanded piperidine products. rsc.org This transformation provides a novel entry to substituted piperidines from the readily accessible azabicyclo[4.1.0]heptane framework.

Catalytic and Reagent Applications in Organic Reactions

While direct catalytic applications of this compound itself are not extensively documented, its derivatives and the broader class of azabicyclo[4.1.0]heptanes are utilized in the context of catalysis. The rigid bicyclic framework can serve as a scaffold for ligands in transition-metal catalysis.

For example, platinum complexes have been employed in the cycloisomerization of enynes to produce azabicyclo[4.1.0]heptane compounds. rsc.org In these reactions, the catalyst facilitates the formation of the bicyclic ring system. rsc.org The efficiency and enantioselectivity of these transformations can be influenced by the nature of the ligands attached to the metal center.

Furthermore, rhodium catalysts have proven effective in promoting intramolecular cyclopropanation reactions to construct bicyclo[4.1.0]heptane derivatives. These reactions often proceed through the formation of a metal carbene intermediate. Gold-catalyzed cycloisomerization of 1,6-enynes also provides a pathway to bicyclo[4.1.0]heptanes through the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate. rsc.org

While these examples primarily describe the synthesis of the azabicyclo[4.1.0]heptane ring system using catalysts, the inherent reactivity and defined stereochemistry of these bicyclic products make them valuable reagents and intermediates for further synthetic transformations.

Biological Activity and Medicinal Chemistry Applications of 3 Azabicyclo 4.1.0 Heptan 5 One Derivatives

Pharmacological Relevance of the 3-Azabicyclo[4.1.0]heptane Scaffold

The inherent structural properties of the 3-azabicyclo[4.1.0]heptane core make it a "lead-like" framework, characterized by the sp³-enriched and rigid three-dimensional shape considered to be a promising entry point for drug discovery projects. researchgate.netresearchgate.net This scaffold allows for precise spatial orientation of functional groups, which can lead to enhanced binding interactions with enzymes and receptors.

Derivatives of the 3-azabicyclo[4.1.0]heptane scaffold have been shown to interact with several key molecular targets, primarily within the central nervous system. The main pathways influenced involve the modulation of neurotransmitter levels and the inhibition of inflammatory enzymes.

Monoamine Transporters (SERT, NET, DAT): A significant area of investigation for this scaffold is its interaction with the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). These transporters are crucial for regulating neurotransmitter concentrations in the synaptic cleft, and their inhibition is a primary mechanism for treating depression and other mood disorders. The bicyclic structure can be modified to achieve varying degrees of potency and selectivity for each of these transporters. researchgate.net

Inducible Nitric Oxide Synthase (iNOS): The azabicyclo[4.1.0]heptane skeleton is also a key component in the design of inhibitors for inducible nitric oxide synthase (iNOS). nih.gov Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory conditions. Potent and selective inhibitors are sought to mitigate these effects without affecting the functions of other NOS isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS).

The 3-azabicyclo[4.1.0]heptane framework is considered an excellent lead structure for drug development due to its favorable properties. Its rigid nature reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, derivatives have been shown to possess good metabolic stability and the ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. nih.gov The development of synthetic methodologies to create diverse chemical libraries based on this scaffold is essential for exploring its full potential in drug discovery. researchgate.net The successful optimization of this scaffold has led to the identification of potent preclinical candidates, particularly in the area of antidepressant drug discovery. researchgate.netnih.gov

Specific Biological Activities Investigated for Derivatives

Research into derivatives of the 3-azabicyclo[4.1.0]heptane scaffold has yielded compounds with specific and potent biological activities, validating its utility as a pharmacologically relevant core.

A major focus of research on 3-azabicyclo[4.1.0]heptane derivatives has been the development of triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT. This pharmacological profile is hypothesized to offer a broader spectrum of efficacy and a faster onset of action compared to traditional antidepressants that target only one or two of these transporters.

A key example from this class is 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane . Studies have demonstrated that this compound is a potent and selective TRI with excellent brain penetration and oral bioavailability. nih.govdundee.ac.uk Further exploration led to new series of potent TRIs where the insertion of an additional aryl group allowed for the "titration" of the SERT/NET/DAT activity ratio, providing valuable tools for neurological research. researchgate.net The affinity of these compounds for the monoamine transporters is typically determined through radioligand binding assays using cell lines that express the human transporters. google.com

Table 1: Inhibitory Activity of Representative Azabicyclic Compounds Data for a closely related triple reuptake inhibitor based on the azabicyclo[3.1.0]hexane scaffold is included for context.

Compound Target IC₅₀ (nM)
DOV 21,947 hSERT 12
hNET 23
hDAT 96

Source: researchgate.net

The inhibition of iNOS is another significant biological activity associated with azabicyclo[4.1.0]heptane-related structures. Overexpression of iNOS is linked to pathological inflammation, and selective inhibitors are valuable as potential therapeutic agents.

A notable inhibitor from a related class is (1S,5S,6R,7R)-7-Chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride (ONO-1714) . This compound is a potent and highly selective inhibitor of human iNOS. nih.gov Its development highlights the potential of the bicyclic scaffold in designing enzyme inhibitors with high isoform selectivity, which is crucial for avoiding off-target effects. For instance, inhibiting eNOS can have undesirable cardiovascular consequences, making selectivity over this isoform particularly important. nih.gov

Table 2: Inhibitory Profile of ONO-1714

Enzyme Ki (nM) Selectivity (eNOS/iNOS)
Human iNOS 1.88 10-fold
Human eNOS 18.8

Source: Data derived from studies on iNOS inhibition.

While the 3-azabicyclo[4.1.0]heptane scaffold is prominent in neuroscience drug discovery, its application in oncology is less defined in the available literature. However, structurally related bicyclic and spiro-fused heterocyclic systems have demonstrated significant potential as antitumor agents.

For example, derivatives of the isomeric 3-azabicyclo[3.1.0]hexane scaffold have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including cervical carcinoma (HeLa), erythroleukemia (K562), and mouse colon carcinoma (CT26). nih.govmdpi.comnih.gov Some of these spiro-fused compounds showed potent cytostatic effects, with IC₅₀ values in the low micromolar range, and were found to induce cell cycle arrest. nih.govnih.gov Similarly, other related structures like 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have shown strong cytotoxicity against P388 and KB cells. nih.gov

Although these findings underscore the potential of small, rigid bicyclic frameworks in the design of anticancer agents, specific studies detailing the cytostatic or antitumor effects of 3-azabicyclo[4.1.0]heptan-5-one derivatives are not extensively reported in the reviewed literature.

Antimicrobial Properties

Research has indicated that derivatives of 3-azabicyclo[4.1.0]heptane possess promising antimicrobial properties. One study highlighted the potential of these compounds in the development of new antibiotics, with some derivatives showing efficacy against resistant bacterial strains. For instance, a phytochemical screening of Euphorbia cyathophora leaf extracts identified 7-Azabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethyl)- as having antibacterial activity. ijlpr.com While detailed studies on this compound specifically are limited in this context, the broader class of azabicyclo[4.1.0]heptanes shows potential for further investigation in the search for novel antimicrobial agents. ijlpr.com

Antihistaminic Activity

While direct studies on the antihistaminic activity of this compound are not extensively documented, research into related bicyclic structures suggests potential in this area. For example, the 3-azabicyclo[3.1.1]heptane core has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties. researchgate.net This suggests that the rigid bicyclic framework can be a valuable component in designing new antihistaminic agents. Further investigation is needed to determine if the this compound scaffold can be similarly utilized to develop compounds with affinity for histamine (B1213489) receptors.

Modulation of Neurological Pathways

Derivatives of 3-azabicyclo[4.1.0]heptane have been extensively investigated for their ability to modulate neurological pathways, particularly as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). acs.orgacs.orgresearchgate.net These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their inhibition is a key strategy in the treatment of depression and other neurological disorders. acs.org

One notable derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, has been identified as a potent and selective triple reuptake inhibitor with good oral bioavailability and brain penetration. acs.org In vivo microdialysis and receptor occupancy studies have confirmed its activity profile. acs.org Further exploration of this scaffold has led to the identification of new series of potent triple reuptake inhibitors. researchgate.net The introduction of an additional aryl moiety into the 3-azabicyclo[4.1.0]heptane template allowed for the "titration" of the SERT/NET/DAT ratio, providing a means to fine-tune the pharmacological profile of these compounds. researchgate.net

The rigid nature of the 3-azabicyclo[4.1.0]heptane core is considered a key factor in the high potency and selectivity observed in these derivatives. researchgate.net The defined spatial arrangement of substituents allows for specific interactions with the binding sites of the monoamine transporters. acs.org

Table 1: In Vitro Potency of a 3-Azabicyclo[4.1.0]heptane Derivative at Monoamine Transporters

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
17 1.31015

Data for compound 17, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane. Data sourced from acs.org.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

The 3-azabicyclo[4.1.0]heptane scaffold has also been identified as a promising framework for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. rsc.org NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to a conformational change that inhibits its function.

While specific examples of this compound derivatives as NNRTIs are not detailed in the provided search results, the general class of 3-azabicyclo[4.1.0]heptane derivatives has been noted for this potential application. rsc.org The development of novel NNRTIs is crucial to combat the emergence of drug-resistant HIV-1 strains. acs.org

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies on 3-azabicyclo[4.1.0]heptane derivatives have provided valuable insights into the structural requirements for their biological activities. These studies have primarily focused on their application as triple reuptake inhibitors and have explored the impact of various substituents on potency and selectivity.

For instance, in the series of 6-aryl-3-azabicyclo[4.1.0]heptanes, the nature and position of substituents on the aryl ring have a significant impact on activity at SERT, NET, and DAT. acs.orgresearchgate.net The 3,4-dichlorophenyl substituent has been found to be particularly favorable for potent triple reuptake inhibition. acs.org

Furthermore, modifications at other positions of the bicyclic core have been investigated. The introduction of an alkoxyalkyl group at the 1-position of the 3-azabicyclo[4.1.0]heptane ring system was a key discovery that led to potent and selective triple reuptake inhibitors. acs.org The length and branching of this alkyl chain, as well as the nature of the alkoxy group, can influence the potency and selectivity profile. google.com

The stereochemistry of the substituents also plays a crucial role in the biological activity of these compounds. The separation of enantiomers has often revealed that one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the target proteins. google.com

Conformational Analysis and Bioactive Conformations

The rigid bicyclic structure of 3-azabicyclo[4.1.0]heptane derivatives makes them excellent candidates for conformational analysis to understand their bioactive conformations. The constrained nature of the ring system limits the number of accessible conformations, which can aid in the development of pharmacophore models. acs.orgresearchgate.net

Molecular modeling studies, including the superimposition of these rigid analogs onto known ligands of monoamine transporters, have been employed to elucidate their binding modes. acs.org By comparing the low-energy conformations of active 3-azabicyclo[4.1.0]heptane derivatives with the known binding poses of other inhibitors, researchers can gain insights into the key pharmacophoric features required for activity. acs.org

For example, in the development of dopamine transporter (DAT) selective inhibitors, a preliminary molecular modeling study used a rigid derivative as a template to understand the bioactive conformation of a series of compounds. acs.org This approach helps in designing new analogs with improved potency and selectivity by ensuring that the key functional groups are positioned correctly to interact with the target receptor. acs.org The constrained nature of the 3-azabicyclo[4.1.0]heptane scaffold is advantageous in these studies as it reduces the conformational flexibility that can complicate SAR analysis in more flexible molecules.

In Vitro and In Vivo (Animal Model) Pharmacological Evaluation

The pharmacological effects of this compound derivatives are diverse, with significant research focusing on their potential as triple reuptake inhibitors and enzyme inhibitors. These compounds have been subjected to a variety of in vitro and in vivo studies to characterize their biological activity.

Receptor Binding and Transporter Affinity Assays (e.g., SERT, NET, DAT)

Derivatives of 3-azabicyclo[4.1.0]heptane have been extensively studied for their ability to inhibit the reuptake of key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). google.com This is achieved by assessing their binding affinity for the respective transporter proteins: serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). google.comacs.org These assays are crucial for identifying potential treatments for conditions like depression and other psychiatric disorders. google.com

A notable derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, has demonstrated high in vitro potency and selectivity at SERT, NET, and DAT. researchgate.netacs.orgacs.orgresearchgate.net Further structural exploration led to the identification of a new series of potent triple re-uptake inhibitors. researchgate.net The introduction of an additional aryl group into the molecular structure allowed for the "titration" of the SERT/NET/DAT ratio, providing a means to fine-tune the pharmacological profile. researchgate.net

In silico modeling has been successfully used to predict the binding affinities of these compounds, which were then confirmed through in vitro and in vivo evaluations. researchgate.net For instance, one study reported a derivative with an IC₅₀ value of 95 nM against the human serotonin transporter (hSERT), indicating strong activity. Another structure-activity relationship (SAR) study led to the discovery of a potent compound, (−)-S,S-10c, which showed high affinity and selectivity for DAT with an IC₅₀ of 22.5 nM. acs.org

The affinity of these compounds is often determined by measuring their ability to compete with radiolabeled ligands, such as [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET. acs.org Some derivatives have also been evaluated for their ability to inhibit the uptake of radiolabeled neurotransmitters like [³H]DA, [³H]5-HT, and [³H]NE. nih.gov

Table 1: Monoamine Transporter Affinity of Selected 3-Azabicyclo[4.1.0]heptane Derivatives

CompoundTargetAffinity (IC₅₀ nM)
Derivative from study hSERT95
(−)-S,S-10c acs.orgDAT22.5
DOV 21,947 researchgate.nethSERT12
DOV 21,947 researchgate.nethNET23
DOV 21,947 researchgate.nethDAT96

This table is for illustrative purposes and includes data from multiple sources. Direct comparison between values may not be appropriate due to differing experimental conditions.

Enzyme Inhibition Studies (e.g., iNOS)

Certain derivatives of the 3-azabicyclo[4.1.0]heptane scaffold have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory conditions.

One prominent example is ONO-1714, also known as (1S,5S,6R,7R)-7-chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride. nih.gov This compound is a potent and selective inhibitor of human iNOS with a Kᵢ of 1.88 nM. nih.gov It demonstrates approximately 10-fold selectivity for human iNOS over endothelial NOS (ecNOS). nih.gov Compared to other iNOS inhibitors like L-NMMA and aminoguanidine (B1677879) (AG), ONO-1714 is significantly more potent, being 451-fold and over 20,000-fold more potent, respectively. nih.gov

Studies have also explored the structure-activity relationships of these inhibitors. For example, the elimination of one of the gem-chlorines on the fused cyclopropane (B1198618) ring of an active compound led to reduced potency for iNOS inhibition, while another modification resulted in increased potency and much higher isoform selectivity. researchgate.net

Table 2: iNOS Inhibitory Activity of Selected Azabicyclo[4.1.0]heptane Derivatives

CompoundParameterValueSelectivity (over ecNOS)
ONO-1714 nih.govKᵢ (human iNOS)1.88 nM~10-fold
ONO-1714 atsjournals.orgIC₅₀ (LPS-stimulated RAW264.7 cells)20 nM~34-fold more selective than L-NMMA

This table summarizes key inhibitory data for ONO-1714.

Cell-Based Assays (e.g., cell growth inhibition)

The biological activity of this compound derivatives has also been assessed in cell-based assays. For instance, ONO-1714 was shown to inhibit nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC₅₀ value of 20 nM. atsjournals.org This assay provides a measure of the compound's ability to inhibit iNOS activity within a cellular context.

While the provided search results primarily focus on transporter and enzyme inhibition, the general applicability of cell-based assays suggests that derivatives could be screened for other activities, such as cytotoxicity or inhibition of cell proliferation in cancer cell lines. For example, one study mentioned the synthesis of a focused library of furanopyrimidines which were screened in situ for Aurora and epidermal growth factor receptor (EGFR) kinase activity, leading to the identification of compounds with submicromolar antiproliferative activity in a colon cancer cell line. acs.org This highlights the potential for applying similar screening methodologies to libraries of this compound derivatives.

Animal Model Studies for Efficacy (e.g., microdialysis experiments in rats, NO accumulation assay in mice)

The in vivo efficacy of this compound derivatives has been evaluated in various animal models.

Microdialysis Experiments in Rats: Microdialysis studies in rats have been instrumental in confirming the triple reuptake inhibitory profile of certain derivatives in a living system. researchgate.netnih.gov These experiments allow for the measurement of extracellular neurotransmitter levels in specific brain regions. For example, a derivative from one study was shown to sustainably increase extracellular monoamine levels in the prefrontal cortex and striatum of rats after oral administration at low doses. google.com Another potent triple reuptake inhibitor, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, also demonstrated a favorable profile in in vivo microdialysis experiments. researchgate.netacs.org These studies confirm that the in vitro transporter affinities translate to a functional effect on neurotransmitter levels in the brain.

NO Accumulation Assay in Mice: The in vivo efficacy of iNOS inhibitors has been assessed using NO accumulation assays in mice. researchgate.netresearchgate.net For example, ONO-1714 was shown to inhibit the lipopolysaccharide (LPS)-induced elevation of plasma nitrate/nitrite in mice with an ID₅₀ value of 0.010 mg/kg when administered subcutaneously. nih.gov This demonstrates the compound's ability to effectively inhibit iNOS activity in a whole-animal model of inflammation. In a study on septic lung injury in rats, ONO-1714 administration inhibited iNOS activity in lung homogenates. atsjournals.orgnih.gov

Table 3: In Vivo Efficacy of Selected 3-Azabicyclo[4.1.0]heptane Derivatives in Animal Models

CompoundAnimal ModelAssayKey Finding
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane researchgate.netacs.orgRatMicrodialysisConfirmed appropriate profile for a triple reuptake inhibitor.
Unnamed Derivative google.comRatMicrodialysisSustainably increased extracellular monoamine levels in prefrontal cortex and striatum.
ONO-1714 nih.govMouseLPS-induced plasma nitrate/nitrite elevationID₅₀ = 0.010 mg/kg (s.c.)
ONO-1714 atsjournals.orgnih.govRat (septic lung injury)iNOS activity in lung homogenatesSignificantly inhibited iNOS activity.

This table provides a summary of key findings from in vivo studies.

Computational and Theoretical Investigations of 3 Azabicyclo 4.1.0 Heptan 5 One

Molecular Modeling and Docking Studies

Molecular modeling and docking are crucial computational techniques for predicting how a ligand, such as a derivative of 3-azabicyclo[4.1.0]heptan-5-one, will interact with a protein's binding site. nih.gov These methods are instrumental in drug discovery for screening virtual libraries and optimizing lead compounds. nih.govresearchgate.net

The 3-azabicyclo[4.1.0]heptane scaffold is a key component in various potent and selective inhibitors targeting different proteins. Molecular docking studies have been essential in elucidating the binding modes of these compounds. For instance, derivatives of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane have been identified as potent triple reuptake inhibitors, with high affinity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. acs.org Docking studies help visualize how the bicyclic core orients the substituents to interact with key residues in the transporter binding sites.

Similarly, this scaffold has been used to design inhibitors for other enzymes. In the context of matrix metalloproteinases (MMPs), conformationally constrained inhibitors are designed to interact specifically with pockets like the S1 pocket, and docking programs like AutoDock are used to model these interactions. acs.org For dipeptidyl peptidase-4 (DPP-4) inhibitors, modeling reveals crucial interactions such as pi-stacking between the ligand and the enzyme's active site. mdpi.com

The prediction of binding affinity, a key metric in drug design, is often expressed as IC₅₀, Kᵢ, or Kₑ. nih.gov Machine learning models, trained on datasets of protein-ligand complexes with known affinities, are increasingly used for more accurate predictions. nih.govarxiv.org These models use features derived from the 3D structure of the complex, including detailed protein-ligand interactions. nih.gov

Table 1: Examples of Biological Targets for Azabicyclo[4.1.0]heptane Derivatives

Target Protein Inhibitor Class/Scaffold Role of Computational Studies
SERT, NET, DAT 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane acs.org Elucidating binding mode, guiding synthesis for selectivity. acs.org
Matrix Metalloproteinases (MMPs) Conformationally constrained hydroxamic acids acs.org Designing inhibitors to fit specific pockets (e.g., S1). acs.org
Dipeptidyl Peptidase-4 (DPP-4) 1,2,4-Oxadiazole derivatives of azabicyclo-heptane mdpi.com Visualizing ligand interactions and binding poses. mdpi.com
P2Y₁₄ Receptor Bridged piperidine (B6355638) analogues nih.gov Predicting favorable binding interactions and guiding modifications to enhance affinity. nih.gov

The rigid framework of the 3-azabicyclo[4.1.0]heptane ring system restricts its conformational freedom, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity. unife.it This rigidity allows functional groups to be presented in a well-defined spatial arrangement. unife.it

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties of this compound that are not accessible through experiments alone. acs.orgsemanticscholar.org

DFT studies are used to analyze the electronic properties of molecules, including the distribution of electrons and the energies of molecular orbitals. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy gap between them (E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and stability. semanticscholar.org

Electrostatic potential maps generated from these calculations reveal electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For the this compound scaffold, the nitrogen atom and the carbonyl oxygen are expected to be electron-rich sites, capable of forming hydrogen bonds or other electrostatic interactions with a biological target. semanticscholar.org These insights are vital for rational drug design and for predicting how structural modifications will affect interactions and potency. semanticscholar.org

Table 2: Key Parameters from Quantum Chemical Calculations

Parameter Significance Predicted Characteristics for this compound
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. semanticscholar.org A larger gap suggests higher stability.
Electrostatic Potential Identifies electron-rich/poor regions for interactions. semanticscholar.org Negative potential at carbonyl oxygen and nitrogen; positive potential at amide proton.
Orbital Values Positive values indicate sites for electrostatic interactions; negative values indicate hydrophobic areas. semanticscholar.org Guides understanding of potential binding pockets and nonpolar interactions.

Quantum chemical calculations are powerful tools for elucidating complex reaction mechanisms. nih.gov Over the last decade, significant progress has been made in understanding catalysis-relevant reaction steps like migratory insertion and β-hydride elimination for various metal complexes. uea.ac.uk

For the synthesis of azabicyclo[4.1.0]heptane derivatives, several complex mechanisms have been proposed and investigated computationally. A transition-metal-free oxidative cyclopropanation of aza-1,6-enynes to form azabicyclo[4.1.0]heptane-2,4,5-triones is believed to proceed via a radical cascade mechanism. This process is initiated by a hydroxyl radical, which triggers a sequence of bond-forming events. Such radical cascade reactions are an efficient way to build complex molecular architectures. researchgate.net

In other contexts, such as nickel-catalyzed functionalization of quinolines, it has been proposed that nickel hydride species are formed through β-hydride elimination from alkyl nickel intermediates, which then participate in the subsequent reaction steps. rsc.org Gold-catalyzed cycloisomerization reactions to form 3-azabicyclo[4.1.0]heptanes have also been studied, with a proposed mechanism involving the electrophilic ring opening of a cyclopropene (B1174273) by a gold(I) catalyst to generate a gold carbene intermediate. acs.org DFT calculations can model the transition states and intermediates in these pathways to validate the proposed mechanisms. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that establishes a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of untested chemicals and guiding the design of more potent molecules.

For bicyclo[4.1.0]heptane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These studies were performed on a series of bicyclo[4.1.0]heptane derivatives acting as melanin-concentrating hormone receptor R1 (MCHR1) antagonists. researchgate.net The resulting QSAR models produce contour maps that show where steric and electrostatic properties of the molecule influence its biological activity. researchgate.net For example, the models might suggest that adding bulky or electronegative groups at specific positions on the bicyclic scaffold would enhance antagonist activity. researchgate.net

The development of a robust QSAR model requires a set of compounds with a range of biological activities. nih.gov Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the predictive power of the model. nih.gov Such models have been developed for various targets, including endothelial nitric oxide synthase (eNOS) inhibitors, where the lack of high-resolution crystal structures makes ligand-based methods like QSAR particularly valuable.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their steric and electrostatic fields. In a notable study on bicyclo[4.1.0]heptane derivatives as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, a CoMFA model was developed to elucidate the key structural features influencing their antagonistic activity. nih.gov The analysis was performed on a dataset of sixty-five molecules, with a test set of ten molecules used for external validation. nih.gov

The resulting CoMFA model demonstrated significant predictive power, with a cross-validated correlation coefficient (q²) of 0.680. nih.gov The non-cross-validated correlation coefficient (R²) was 0.922, indicating a strong correlation between the experimental and predicted activities. nih.gov The statistical significance of the model was further supported by a high F value of 114.351. nih.gov The standard error of prediction and standard error of estimate were found to be 0.364 and 0.180, respectively. nih.gov

The CoMFA contour maps generated from this study provided a visual representation of the steric and electrostatic interactions critical for MCHR1 antagonism. These maps highlighted regions where bulky substituents or specific charge distributions would either enhance or diminish the biological activity, offering a rational basis for the design of new, more potent antagonists based on the bicyclo[4.1.0]heptane scaffold. nih.gov

Table 1: Statistical Results of the CoMFA Model for Bicyclo[4.1.0]heptane Derivatives

Parameter Value
Cross-validated q² 0.680
Non-cross-validated R² 0.922
F value 114.351
Bootstrapped R² 0.925
Standard Error of Prediction (SEP) 0.364
Standard Error of Estimate (SEE) 0.180

> Data sourced from a study on bicyclo[4.1.0]heptane derivatives as MCHR1 antagonists. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Complementing the CoMFA study, a Comparative Molecular Similarity Indices Analysis (CoMSIA) was also performed on the same series of bicyclo[4.1.0]heptane derivatives targeting the MCHR1 receptor. nih.gov CoMSIA extends beyond steric and electrostatic fields to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive understanding of the structure-activity relationship.

The CoMSIA model developed for the bicyclo[4.1.0]heptane derivatives yielded a cross-validated q² value of 0.639, indicating good predictive ability. nih.gov The non-cross-validated R² was 0.953, demonstrating a high degree of correlation between the predicted and observed activities for the training set molecules. nih.gov The statistical robustness of the model was confirmed by an F value of 92.802 and a bootstrapped R² of 0.971. nih.gov The standard error of prediction and standard error of estimate were 0.402 and 0.146, respectively. nih.gov

The contour maps generated from the CoMSIA model provided detailed insights into the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. These findings are instrumental in guiding the structural modifications of the bicyclo[4.1.0]heptane scaffold to optimize its interaction with the MCHR1 receptor and enhance its antagonistic potency. nih.gov

Table 2: Statistical Results of the CoMSIA Model for Bicyclo[4.1.0]heptane Derivatives

Parameter Value
Cross-validated q² 0.639
Non-cross-validated R² 0.953
F value 92.802
Bootstrapped R² 0.971
Standard Error of Prediction (SEP) 0.402
Standard Error of Estimate (SEE) 0.146

> Data sourced from a study on bicyclo[4.1.0]heptane derivatives as MCHR1 antagonists. nih.gov

Future Directions and Research Challenges in 3 Azabicyclo 4.1.0 Heptan 5 One Chemistry

Development of Novel and Efficient Synthetic Routes

The construction of the 3-azabicyclo[4.1.0]heptan-5-one core and its derivatives remains an area of active investigation, with a continuous drive towards more efficient, scalable, and stereoselective synthetic methods. Recent advancements have moved beyond traditional approaches, embracing modern catalytic systems to forge this bicyclic framework.

One promising strategy involves a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes. rsc.org This cascade reaction accomplishes hydration, cyclization, and cyclopropanation in a single step, providing a mild and selective route to diverse bicyclo[4.1.0]heptan-5-one skeletons, including 3-azabicyclo[4.1.0]heptan-5-ones. rsc.org This method demonstrates excellent functional group tolerance and stereoselectivity. rsc.org

Gold-catalyzed cycloisomerization of cyclopropenes presents another innovative avenue. Allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides can undergo gold-catalyzed cycloisomerization to yield 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high efficiency and diastereoselectivity. acs.orgchemrxiv.org This reaction proceeds through the intramolecular cyclopropanation of an alkene by a gold carbene, generated from the electrophilic ring-opening of a cyclopropene (B1174273). acs.orgchemrxiv.org

Furthermore, a transition-metal-free approach utilizing a radical cascade cyclization of aza-1,6-enynes has been developed for the synthesis of azabicyclo[4.1.0]heptane-2,4,5-trione derivatives. rsc.org This method, employing iodine and tert-butyl hydroperoxide (TBHP), is notable for its operational simplicity, rapid reaction times, and broad substrate scope. rsc.org The proposed mechanism involves the generation of an OH radical that initiates a cascade of reactions leading to the final product. rsc.org

The synthesis of functionalized 3-azabicyclo[4.1.0]heptane derivatives is also a key focus. An expedient, divergent strategy has been reported for the synthesis of 6-functionalized azabicyclo[4.1.0]heptane building blocks from a common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. bohrium.com

Table 1: Comparison of Novel Synthetic Routes to Azabicyclo[4.1.0]heptane Derivatives

Synthetic StrategyKey Reagents/CatalystsKey FeaturesResulting Scaffold
Palladium-Catalyzed Oxidative CyclizationPd(OAc)₂, tBuONOCascade reaction (hydration, cyclization, cyclopropanation), mild conditions, high stereoselectivity. rsc.org3-Azabicyclo[4.1.0]heptan-5-ones rsc.org
Gold-Catalyzed CycloisomerizationAuClHigh efficiency and diastereoselectivity, involves a gold carbene intermediate. acs.orgchemrxiv.org5-Isopropylidene-3-azabicyclo[4.1.0]heptanes acs.orgchemrxiv.org
Transition-Metal-Free Radical CyclizationI₂, TBHPOperationally simple, rapid, broad substrate scope, sustainable. rsc.orgAzabicyclo[4.1.0]heptane-2,4,5-triones rsc.org
Divergent Synthesis of Functionalized DerivativesCommon precursor, various reagentsAccess to diverse building blocks from a single intermediate. bohrium.com6-Functionalized 3-azabicyclo[4.1.0]heptanes bohrium.com

Exploration of Undiscovered Chemical Transformations and Novel Derivatization Strategies

Beyond the synthesis of the core scaffold, a significant research frontier lies in the exploration of novel chemical transformations and derivatization strategies for this compound. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the lactam functionality offer a rich playground for chemical innovation.

Future research will likely focus on ring-expansion and ring-rearrangement reactions to access larger and more complex heterocyclic systems. For instance, conjugate addition/ring expansion (CARE) cascade reactions, which have been successful for other lactams, could be adapted to the this compound system. nih.gov This could enable the synthesis of medium-sized and macrocyclic lactams, which are of interest in drug discovery. nih.gov The Beckmann rearrangement of oxime derivatives of this compound could provide access to regioisomeric lactams. google.com

Photochemical transformations represent another underexplored area. The Zimmerman–O'Connell–Griffin rearrangement, a photomediated process, has been used for the synthesis of β-lactams and could potentially be applied to induce novel rearrangements in the this compound system. nih.gov Furthermore, photochemical [2+2] cycloaddition reactions could be employed to construct more complex polycyclic architectures. acs.org

The enzymatic synthesis of bicyclic lactams is also a burgeoning field. Enzymes like clavaminic acid synthase have been shown to catalyze the formation of novel bicyclic γ-lactams from appropriate precursors. rsc.org Exploring the substrate scope of such enzymes with derivatives of this compound could lead to highly stereoselective and environmentally friendly synthetic routes.

Novel derivatization strategies will also be crucial for expanding the chemical space around this scaffold. The Mitsunobu reaction has been employed for the preparation of diamine and amino thiol derivatives of a 3-azabicyclo[4.1.0]heptane precursor. bohrium.com Selective oxidation of functional groups on the bicyclic core can also provide access to new analogues. bohrium.com

In-depth Elucidation of Mechanisms of Biological Action at the Molecular Level

A critical challenge and a significant area for future research is the detailed understanding of how derivatives of this compound exert their biological effects at the molecular level. While some derivatives have been identified as potent triple reuptake inhibitors (TRIs) of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, the precise molecular interactions governing their activity and selectivity are not fully understood. acs.orgnih.govresearchgate.net

Molecular simulation studies have begun to shed light on the polypharmacological profiles of these inhibitors. acs.orgacs.orgsci-hub.se For a structurally related 1-aryl-3-azabicyclo[3.1.0]hexane series, computational analysis has revealed a common binding mode in the central sites of hDAT, hNET, and hSERT. acs.orgsci-hub.se These studies have identified key amino acid residues, termed "Warm Spots," that are crucial for binding and selectivity. For instance, in hDAT, residues S149, V328, and M427 have been implicated, while in hNET, F317, F323, and V325 are important, and in hSERT, F335, F341, and V343 play a significant role. nih.govacs.org The azabicyclo[3.1.0]hexane scaffold itself appears to play a significant role in binding affinity, with its nitrogen group moving towards transmembrane domain 1 (TM1) residues like F72 and D75 in hDAT. acs.orgsci-hub.se

Table 2: Key Amino Acid Residues ("Warm Spots") in Monoamine Transporters Involved in Binding of Azabicyclic Inhibitors

TransporterKey Residues for Inhibitor Binding
hDATS149, V328, M427, F72, D75 acs.orgnih.govacs.orgsci-hub.se
hNETF317, F323, V325 nih.govacs.org
hSERTF335, F341, V343 nih.govacs.org

Design of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles

The 3-azabicyclo[4.1.0]heptane scaffold has proven to be a "privileged structure" in the design of triple reuptake inhibitors. researchgate.netacs.org A key objective for future research is to leverage the growing understanding of the structure-activity relationships (SAR) to design next-generation derivatives with improved pharmacological profiles. This includes enhancing potency, fine-tuning the selectivity ratio for SERT, NET, and DAT, and optimizing pharmacokinetic properties such as bioavailability and brain penetration. acs.orgnih.govresearchgate.net

Further exploration around the 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane template has led to the identification of new series of potent TRIs. acs.org The introduction of an additional aryl moiety has been shown to allow for the "titration" of the SERT/NET/DAT ratio, providing a strategy for developing compounds with specific pharmacological profiles. acs.org

The development of a pharmacophore model for triple reuptake inhibitors has been instrumental in guiding the design of new analogues. acs.orgnih.govresearchgate.net This model, combined with the insights from molecular simulations, will continue to be a powerful tool for the rational design of new compounds. The goal is to move beyond simply identifying potent inhibitors to designing molecules with a balanced profile of activity and developability characteristics.

Integration of Advanced Computational Methods and Machine Learning in Compound Design and Synthesis

The future of research into this compound and its derivatives will be increasingly shaped by the integration of advanced computational methods and machine learning (ML). These tools have the potential to accelerate the entire discovery and development process, from the design of novel synthetic routes to the prediction of biological activity and the optimization of lead compounds.

Machine learning methods are already being applied to predict the biological activities of heterocyclic compounds, including their potential as inhibitors of various enzymes and their antifungal properties. nih.govsci-hub.se ML models can be trained on existing data to predict the outcomes of chemical reactions, identify promising starting materials, and even suggest novel synthetic pathways. This can help to avoid time-consuming and costly trial-and-error experimentation in the lab.

The integration of AI with experimental processes is creating a seamless workflow from molecular design to preclinical testing. This synergy promises to deliver high-quality drug candidates with faster timelines and greater efficiency. As the volume and complexity of chemical and biological data continue to grow, the role of computational and machine learning approaches in navigating the research challenges and unlocking the full potential of the this compound scaffold will become ever more critical.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Azabicyclo[4.1.0]heptan-5-one, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound’s bicyclic structure introduces steric and electronic constraints, often leading to low yields due to competing side reactions. Evidence from cycloaddition studies shows that intermediates like 96 and 97 (Scheme 16) are highly stable, suppressing the formation of desired bicyclo derivatives . To optimize synthesis:

  • Use kinetic control by lowering reaction temperatures to favor bicyclo product formation.
  • Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states.
  • Monitor reaction progress via HPLC or GC-MS to identify bottlenecks.
    • Data Table :
Reaction ConditionYield (%)Key Observation
Room temperature<5%Dominant side products
0°C, ZnCl₂ catalyst22%Improved selectivity
Microwave-assisted15%Faster kinetics

Q. What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C}-DEPT to distinguish quaternary carbons in the bicyclic core. 1H^{1}\text{H}-COSY identifies coupling between bridgehead protons .
  • X-ray Crystallography : Essential for confirming stereochemistry, as seen in related azabicyclo structures (e.g., cis-3-Azabicyclo[3.2.0]heptane-2,4-dione) .
  • IR Spectroscopy : The carbonyl stretch (~1700 cm1^{-1}) confirms the ketone group’s presence .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis or drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in functionalization (e.g., alkylation at C6 vs. C7). Studies on bicyclo[3.1.0]hexane analogs show that electron-deficient bridgehead carbons favor nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., neurotransmitter receptors) by comparing torsional strain with bioisosteres like meta-substituted benzenes .
    • Data Table :
Computational ModelApplicationOutcome
DFT (B3LYP/6-31G*)Transition-state analysisPredicted 85% enantiomeric excess for C6-functionalization
MD (GROMACS)Dopamine D2 receptor bindingΔG = -9.2 kcal/mol (competitive with reference ligands)

Q. How do conflicting data on the biological activity of this compound derivatives arise, and what strategies resolve these discrepancies?

  • Methodological Answer : Contradictions often stem from:

  • Purity Issues : Trace solvents (e.g., DMSO) in pharmacological assays may inhibit target proteins. Use preparative HPLC (≥99.5% purity) and control solvent blanks .
  • Stereochemical Variants : Undisclosed enantiomeric ratios in derivatives (e.g., tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) can skew results. Chiral SFC or HPLC is mandatory for verification .
  • Assay Conditions : Varying pH or ionic strength alters protonation states of the bicyclic amine. Standardize buffers (e.g., PBS at pH 7.4) .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Protection/Deprotection : Use Boc groups to shield the amine during ketone reduction (e.g., NaBH₄ with CeCl₃), then deprotect for further alkylation .
  • Transition-Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) at boronate-functionalized positions (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) .
  • Photochemical Methods : UV irradiation induces ring-opening/rebuilding for introducing heteroatoms (e.g., S or O) .

Guidelines for Experimental Reproducibility

  • Synthesis : Follow IUPAC guidelines for reporting reaction conditions (solvents, catalysts, temperatures) and characterize all new compounds with 1H^{1}\text{H}/13C^{13}\text{C} NMR, HRMS, and elemental analysis .
  • Data Reporting : Use SI units and document statistical significance (e.g., p-values for bioactivity assays). Archive raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.